Enzymatic Cleavage Kinetics: Phe-Lys vs. Val-Cit Dipeptide Processing by Cathepsin B
The Phe-Lys dipeptide sequence in Fmoc-Phe-Lys(Trt)-PAB exhibits substantially faster cleavage kinetics by purified cathepsin B compared to the clinically established Val-Cit linker. In a model substrate study using Z-Phe-Lys-PABC-DOX and Z-Val-Cit-PABC-DOX, drug release from the Phe-Lys-containing construct proceeded at a rate 30-fold higher than from the Val-Cit analog when incubated with cathepsin B alone [1].
| Evidence Dimension | Rate of doxorubicin release (enzymatic cleavage kinetics) |
|---|---|
| Target Compound Data | 30-fold faster release (Z-Phe-Lys-PABC-DOX) |
| Comparator Or Baseline | Z-Val-Cit-PABC-DOX (baseline reference) |
| Quantified Difference | 30-fold difference |
| Conditions | Purified cathepsin B enzyme assay; model substrates Z-Phe-Lys-PABC-DOX vs. Z-Val-Cit-PABC-DOX |
Why This Matters
Faster cathepsin B-mediated cleavage may enable more rapid intracellular payload release in ADC applications, a critical parameter for optimizing therapeutic window and tumor cell killing efficiency.
- [1] Dubowchik GM, Firestone RA, Padilla L, et al. Cathepsin B-labile dipeptide linkers for lysosomal release of doxorubicin from internalizing immunoconjugates: model studies of enzymatic drug release and antigen-specific in vitro anticancer activity. Bioconjugate Chemistry. 2002;13(4):855-869. View Source
